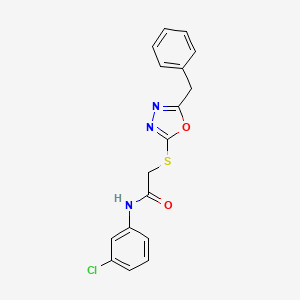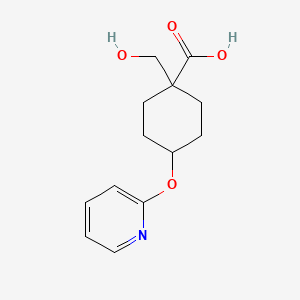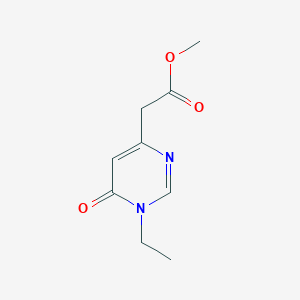![molecular formula C7H3BrFNO B11777649 4-Bromo-2-fluorobenzo[d]oxazole](/img/structure/B11777649.png)
4-Bromo-2-fluorobenzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-fluorobenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. This compound is characterized by the presence of a bromine atom at the 4-position and a fluorine atom at the 2-position on the benzoxazole ring. Benzoxazoles are known for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their unique structural and electronic properties .
Preparation Methods
The synthesis of 4-Bromo-2-fluorobenzo[d]oxazole typically involves the cyclization of 2-aminophenol with appropriate brominated and fluorinated precursors. One common method includes the reaction of 2-aminophenol with 4-bromo-2-fluorobenzoyl chloride under basic conditions to form the desired benzoxazole ring . Industrial production methods often employ metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to achieve high yields and selectivity .
Chemical Reactions Analysis
4-Bromo-2-fluorobenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents include organolithium or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, oxidation with strong oxidizing agents can introduce additional functional groups on the benzoxazole ring.
Cross-Coupling Reactions: Palladium-catalyzed Suzuki or Stille coupling reactions are commonly used to form carbon-carbon bonds, leading to the synthesis of more complex molecules.
Scientific Research Applications
4-Bromo-2-fluorobenzo[d]oxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluorobenzo[d]oxazole in biological systems involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific derivative and its intended use .
Comparison with Similar Compounds
4-Bromo-2-fluorobenzo[d]oxazole can be compared with other benzoxazole derivatives, such as:
2-Amino-5-bromobenzoxazole: Similar in structure but with an amino group instead of a fluorine atom, leading to different reactivity and applications.
2-Fluoro-5-nitrobenzoxazole:
4-Chloro-2-fluorobenzoxazole: The chlorine atom provides different steric and electronic effects compared to bromine, affecting its chemical behavior.
Properties
Molecular Formula |
C7H3BrFNO |
|---|---|
Molecular Weight |
216.01 g/mol |
IUPAC Name |
4-bromo-2-fluoro-1,3-benzoxazole |
InChI |
InChI=1S/C7H3BrFNO/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H |
InChI Key |
PGPLFXCLAVQRRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(O2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![3-Chloro-N-(2-cyanophenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11777648.png)
